3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that features a fluorophenyl group, a pyrrolidine sulfonyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The fluorophenyl group is introduced through a substitution reaction, while the pyrrolidine sulfonyl group is added via a sulfonylation reaction. The final step involves the methoxylation of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyrrolidine sulfonyl group can modulate the compound’s solubility and stability. The pyridazine ring can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine: Similar in structure but lacks the pyridazine ring and sulfonyl group.
Pyrrolidine, 1-[(trifluoromethyl)sulfonyl]-: Contains a sulfonyl group but differs in the fluorophenyl and pyridazine components.
Uniqueness
3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity, while the pyridazine ring provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C19H23FN4O3S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-[(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)methoxy]pyridazine |
InChI |
InChI=1S/C19H23FN4O3S/c20-17-5-3-4-16(12-17)18-6-7-19(22-21-18)27-14-15-8-11-24(13-15)28(25,26)23-9-1-2-10-23/h3-7,12,15H,1-2,8-11,13-14H2 |
InChI Key |
NRTPEXXOFJJCQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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